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Introduction
Peroxiredoxin 3 (PRDX3) is a key mitochondrial antioxidant enzyme that plays a crucial role in

cellular defense against oxidative stress by detoxifying peroxides.[1][2] The catalytic activity of

PRDX3 is centered on a highly reactive peroxidatic cysteine residue. Under conditions of

excessive oxidative stress, this cysteine can undergo hyperoxidation to form sulfinic acid (Cys-

SO2H) or sulfonic acid (Cys-SO3H), leading to the inactivation of the enzyme.[1][2] Recent

studies have identified the hyperoxidation of PRDX3, specifically the conversion of the cysteine

residue within the 103-112 peptide region to sulfonic acid, as a specific marker for ferroptosis,

a form of regulated cell death driven by iron-dependent lipid peroxidation.[3]

This application note provides detailed protocols for the analysis of post-translational

modifications (PTMs) of the PRDX3(103-112) peptide using mass spectrometry. It is intended

for researchers in academia and the pharmaceutical industry investigating cellular stress

pathways, neurodegenerative diseases, and cancer, where ferroptosis is implicated.
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The hyperoxidation of PRDX3 is a critical event in the ferroptosis signaling cascade. Under

ferroptotic stress, an accumulation of mitochondrial lipid peroxides leads to the hyperoxidation

of the catalytic cysteine in PRDX3. This modified form of PRDX3 then translocates from the

mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further

promoting ferroptosis. The experimental workflow for analyzing this modification by mass

spectrometry involves several key steps, from sample preparation to data analysis.
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PRDX3 in Ferroptosis and its MS Analysis Workflow.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12383313/docs?utm_src=pdf-body-img#application-note-mass-spectrometry-analysis-of-prdx3-103-112-modifications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table presents illustrative quantitative data for the sulfonic acid modification of the

PRDX3(103-112) peptide, as might be observed in a typical experiment inducing ferroptosis.

Please note that these are representative values for demonstration purposes.

Sample
Condition

Peptide
Sequence

Modification
Fold Change
(Treated/Contr
ol)

p-value

Control DFTFVCPTEI Unmodified 1.0 -

Treated (Erastin) DFTFVCPTEI Unmodified 0.4 <0.01

Control DFTFVCPTEI
Sulfonic Acid

(SO3H)
1.0 -

Treated (Erastin) DFTFVCPTEI
Sulfonic Acid

(SO3H)
8.5 <0.001

The cysteine (C) at position 108 of the full-length human PRDX3 protein is the site of

modification. The peptide sequence shown corresponds to amino acids 103-112.

Experimental Protocols
Sample Preparation from Cell Culture
1.1. Cell Culture and Treatment:

Culture cells (e.g., HT1080 fibrosarcoma cells) to 70-80% confluency in appropriate media.

Induce ferroptosis by treating cells with a ferroptosis-inducing agent (e.g., 10 µM Erastin or 1

µM RSL3) for a predetermined time (e.g., 12-24 hours). Include a vehicle-treated control

group.

Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

1.2. Mitochondrial Isolation:
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Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 250 mM sucrose, 20 mM

HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented

with protease and phosphatase inhibitors).

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken

cells.

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to

pellet the mitochondria.

Wash the mitochondrial pellet with isolation buffer and repeat the centrifugation.

1.3. Protein Extraction and Quantification:

Lyse the mitochondrial pellet in a buffer containing a strong denaturant (e.g., 8 M urea in 100

mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.

Sonicate the lysate on ice to ensure complete lysis and shear DNA.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

Quantify the protein concentration of the supernatant using a compatible protein assay (e.g.,

BCA assay).

In-Solution Tryptic Digestion
Take a defined amount of protein (e.g., 100 µg) from each sample.

Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C

for 30 minutes.

Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final

concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes. This step

alkylates reduced cysteines to prevent disulfide bond reformation.
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Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration

to below 2 M. Add trypsin (mass spectrometry grade) at a 1:50 enzyme-to-protein ratio (w/w)

and incubate overnight at 37°C.

Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Enrichment of Sulfonated Peptides
Due to the low stoichiometry of sulfonic acid modifications, an enrichment step is highly

recommended to increase the likelihood of detection by mass spectrometry.

Condition a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge according

to the manufacturer's instructions.

Load the acidified peptide digest onto the SAX cartridge.

Wash the cartridge with a low-salt buffer to remove unmodified and non-specifically bound

peptides.

Elute the sulfonated peptides using a high-salt buffer.

Desalt the enriched peptides using a C18 SPE cartridge prior to LC-MS/MS analysis.

LC-MS/MS Analysis
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF

instrument) coupled to a nano-liquid chromatography (nanoLC) system.

Chromatography:

Load the desalted peptides onto a trap column and then separate them on a reverse-

phase analytical column (e.g., C18) using a gradient of increasing acetonitrile

concentration.

A typical gradient might be 2-35% acetonitrile in 0.1% formic acid over 60-120 minutes.

Mass Spectrometry:
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Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

Acquire full MS scans in the Orbitrap/TOF analyzer at high resolution (e.g., 60,000-

120,000).

Select the most intense precursor ions for fragmentation by higher-energy collisional

dissociation (HCD) or collision-induced dissociation (CID).

Acquire fragment ion spectra in the Orbitrap/ion trap.

Include the mass of the unmodified PRDX3(103-112) peptide and its sulfonated form in an

inclusion list to prioritize their fragmentation. The human PRDX3(103-112) peptide

sequence is Asp-Phe-Thr-Phe-Val-Cys-Pro-Thr-Glu-Ile.[1] The sulfonic acid modification

adds 48 Da to the mass of the cysteine residue.

Data Analysis
Database Searching:

Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to

search the acquired MS/MS spectra against a human protein database (e.g.,

UniProt/Swiss-Prot).

Specify trypsin as the enzyme, allowing for up to two missed cleavages.

Set carbamidomethylation of cysteine as a fixed modification.

Set oxidation of methionine and sulfonic acid modification of cysteine as variable

modifications.

Quantification:

Perform label-free quantification (LFQ) based on the precursor ion intensities of the

identified peptides.

Normalize the intensities across different runs.

Statistical Analysis:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.medchemexpress.com/prdx3-103-112-human.html?locale=fr-FR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383313?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform statistical tests (e.g., t-test) to identify significant changes in the abundance of the

unmodified and sulfonated PRDX3(103-112) peptides between control and treated

samples.

Conclusion
The mass spectrometry-based workflow detailed in this application note provides a robust

methodology for the identification and quantification of modifications to the PRDX3(103-112)

peptide, a key biomarker for ferroptosis. By following these protocols, researchers can gain

valuable insights into the role of PRDX3 hyperoxidation in various physiological and

pathological processes, potentially aiding in the development of novel therapeutic strategies

targeting ferroptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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